1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the benzene ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and other nucleophiles, with reaction conditions typically involving elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-fluorobenzene: A simpler analog with only chlorine and fluorine substituents on the benzene ring.
1-Chloro-4-fluorobenzene: Another analog with chlorine and fluorine atoms in different positions on the benzene ring.
1-Chloro-2-fluoro-3-nitrobenzene: Contains a nitro group in addition to chlorine and fluorine.
Uniqueness
1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-chloro-4-[(3-chlorophenyl)sulfanylmethyl]-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKORTUSSQVIGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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